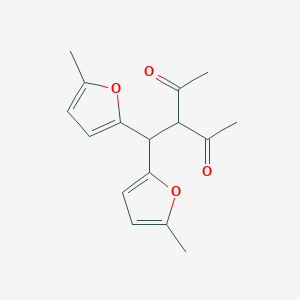

3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione

Description

3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione is a β-diketone derivative featuring two 5-methylfuran-2-yl groups attached to a central methylene unit. This compound belongs to the broader class of substituted pentane-2,4-diones, which are widely studied for their versatility in organic synthesis, catalytic applications, and biological activities. The presence of the furan moieties introduces unique electronic and steric effects, influencing its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

3-[bis(5-methylfuran-2-yl)methyl]pentane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-9-5-7-13(19-9)16(14-8-6-10(2)20-14)15(11(3)17)12(4)18/h5-8,15-16H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKWRFLEFBZXBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2=CC=C(O2)C)C(C(=O)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione typically involves the reaction of 5-methylfuran-2-carbaldehyde with pentane-2,4-dione in the presence of a suitable catalyst. The reaction conditions often include:

Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-throughput screening techniques can help identify the best catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The furan rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated furans, organometallic derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione is in organic synthesis, particularly in the formation of functionalized furans.

Synthesis of Functionalized Furans

Recent studies have demonstrated its utility as a precursor in the palladium-catalyzed synthesis of various furan derivatives. The compound can participate in reactions with alkenyl bromides to yield high-purity furan products:

| Reaction | Yield (%) | Notes |

|---|---|---|

| This compound + Allyl bromide | 94% | High efficiency due to favorable steric and electronic interactions |

| This compound + (E)-1-Bromohex-2-ene | 72% | Moderate yield, steric hindrance observed |

These reactions highlight the compound's versatility and effectiveness in synthesizing complex molecules .

Materials Science

The diketone's unique structure allows it to be explored as a building block for advanced materials.

Polymer Chemistry

This compound can be utilized in the production of polymers through polycondensation reactions. The incorporation of furan units into polymer backbones can enhance thermal stability and mechanical properties. Research indicates that polymers derived from furan-based monomers exhibit improved biodegradability compared to conventional plastics .

Coatings and Adhesives

Due to its reactive diketone functional groups, this compound can also serve as an effective crosslinking agent in coatings and adhesives. The presence of furan rings can enhance adhesion properties and provide resistance to environmental degradation.

Emerging research suggests potential biological applications for this compound.

Antioxidant Properties

Studies have indicated that compounds containing furan moieties may exhibit antioxidant activity. This property could make them useful in pharmaceuticals or nutraceuticals aimed at reducing oxidative stress in biological systems.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar furan derivatives suggest that they may possess inhibitory effects against various bacterial strains. Further research is needed to explore the efficacy of this specific diketone in antimicrobial applications.

Mechanism of Action

The mechanism of action of 3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione involves its interaction with specific molecular targets. The furan rings can participate in π-π stacking interactions, while the diketone moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Aryl-Substituted Derivatives

Compounds such as 3-[Ethoxy(phenyl)methyl]pentane-2,4-dione (1a, 85% yield) and 3-[Ethoxy(4-nitrophenyl)methyl]pentane-2,4-dione (1j, 80% yield) () demonstrate the impact of aryl groups on synthesis efficiency and stability. Key observations:

- Electron-Withdrawing Groups (EWGs): Derivatives with nitro (1j) or bromo (1i, 88% yield) substituents exhibit higher yields, likely due to enhanced electrophilicity facilitating nucleophilic attacks during synthesis.

- Physical States: Most aryl-substituted derivatives are oil-like at room temperature, suggesting low crystallinity, a trait shared with furan-containing analogues.

- Applications: These compounds serve as intermediates in aldol reactions and Michael additions, similar to β-diketones with heteroaromatic substituents.

Heterocyclic Analogues

- Furan-Based Derivatives: highlights 3-(furan-2-ylmethylene)pentane-2,4-dione, synthesized via FeCl₂-catalyzed condensation.

- Thiophene Analogues: 3-(2-thienylmethylene)pentane-2,4-dione () exhibits distinct electronic properties due to sulfur's polarizability, which may improve coordination with metal catalysts in asymmetric synthesis.

Thiol and Sulfur-Containing Derivatives

- 3-[Bis(alkylthio)methylene]pentane-2,4-diones (): These act as odorless thiol equivalents in Thia-Michael additions. For example, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione enables chemoselective thioacetalization in water (yields >80%) .

- Reduction Behavior: 3-[(Alkylsulfanyl)methyl]pentane-2,4-diones () can be reduced to diols for synthesizing 1,3-dioxanes, highlighting their utility in heterocycle formation.

Fluorinated Derivatives

- 1,1,1-Trifluoropentane-2,4-dione and hexafluoropentan-2,4-dione () exhibit significant hydrogen bond acidity (unlike non-fluorinated analogues), enhancing their solubility in polar solvents and utility in coordination chemistry.

Q & A

Q. What are the recommended synthetic routes for 3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione?

The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 5-methylfuran-2-ylmethyl halides with pentane-2,4-dione under basic conditions (e.g., NaOH or KOH). Reaction optimization should focus on controlling steric hindrance from the bulky bis-furan substituents and ensuring complete substitution. Purification often involves recrystallization or column chromatography using non-polar solvents .

Q. How can researchers safely handle and store this compound in laboratory settings?

Due to the reactivity of diketones and furan derivatives, store the compound in airtight containers under inert gas (e.g., N₂) at 2–8°C. Avoid exposure to strong oxidizers, acids, or bases. Toxicity assessments for similar diketones indicate potential respiratory and dermal irritation; use PPE (gloves, goggles) and work in a fume hood .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the bis-furan substitution pattern and diketone backbone.

- FT-IR : Identify carbonyl stretches (~1700–1750 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹).

- HRMS : Verify molecular mass and fragmentation patterns. Compare results with computational simulations (e.g., DFT for tautomeric equilibria) to resolve ambiguities .

Q. How can its purity be assessed after synthesis?

Use HPLC with a C18 column and UV detection (λ = 254 nm). A purity threshold of ≥95% is recommended for biological assays. Residual solvents (e.g., THF, DCM) should be quantified via GC-MS .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating its antimicrobial activity?

Employ a broth microdilution assay (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure MIC/MBC values. Note that furan-containing compounds may exhibit higher activity against Gram-positive bacteria due to cell wall penetration differences .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Ensure linearity across concentrations (e.g., 10–100 µM) and replicate experiments.

- Assay interference checks : Test for false positives (e.g., redox activity with MTT assays) using scavengers like catalase.

- Structural analogs : Compare activity with derivatives lacking furan or diketone groups to isolate pharmacophores .

Q. What mechanistic insights explain its potential anticancer properties?

Preliminary studies on related bis-aryl diketones suggest apoptosis induction via mitochondrial pathway activation (e.g., caspase-3/7 upregulation). Validate using flow cytometry (Annexin V/PI staining) and Western blotting for pro-apoptotic markers (e.g., Bax, cytochrome c). Co-culture with antioxidants (e.g., NAC) can test ROS-mediated mechanisms .

Q. How does the compound interact with carbonyl reductases or other metabolic enzymes?

Use recombinant human carbonyl reductases (e.g., CBR1) in vitro. Monitor NADPH consumption at 340 nm to quantify enzyme kinetics (Km, Vmax). Compare substrate specificity with other diketones (e.g., pentane-2,4-dione, which shows lower activity ).

Q. What computational tools can predict its tautomeric behavior and reactivity?

Perform DFT calculations (B3LYP/6-31G**) to model enol-keto tautomerism. Solvent effects (e.g., DMSO vs. water) can be simulated using PCM. Correlate results with experimental IR/Raman spectra to validate dominant tautomers .

Q. How can its stability under physiological conditions be evaluated?

Conduct simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) stability assays over 24 hours. Monitor degradation via LC-MS and identify metabolites. Stability in plasma (37°C, 4 hours) can predict in vivo bioavailability .

Methodological Notes

- Contradictory Data : Differences in biological activity may arise from solvent polarity (e.g., DMSO vs. ethanol) or cell line variability. Always report solvent concentrations (<0.1% v/v) .

- Advanced Synthesis : For regioselective modifications, consider protecting group strategies (e.g., silyl ethers for furan hydroxyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.